molecular formula C11H12FNO4 B12355950 (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid

Cat. No.: B12355950
M. Wt: 241.22 g/mol
InChI Key: VDWQDGFQPOZFJJ-VIFPVBQESA-N
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Description

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group, an acetamido group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid typically involves the following steps:

    Formation of the fluorophenyl acetamide: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions to form 4-fluoroacetanilide.

    Hydrolysis and coupling: The 4-fluoroacetanilide is then hydrolyzed to 4-fluoroaniline, which is subsequently coupled with (S)-3-hydroxypropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the acetamido and hydroxypropanoic acid moieties contribute to the compound’s overall activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(4-chlorophenyl)acetamido]-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2S)-2-[2-(4-bromophenyl)acetamido]-3-hydroxypropanoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can influence the compound’s biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

VDWQDGFQPOZFJJ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N[C@@H](CO)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F

Origin of Product

United States

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